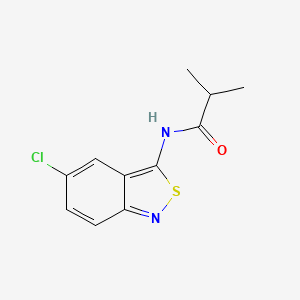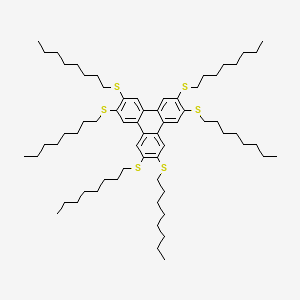
Methyl 2-methyl-3-oxohex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-3-oxohex-4-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from 2-methyl-3-oxohex-4-enoic acid. This compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-oxohex-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxohex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetoacetate with methyl vinyl ketone, followed by hydrolysis and decarboxylation to yield the desired ester. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-3-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Addition: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst, or hydroboration reagents are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or other functionalized compounds.
Addition: Halogenated compounds, hydrogenated products, or hydroborated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-oxohex-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-3-oxohex-4-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. The double bond allows for addition reactions, which can modify the compound’s structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-3-oxohex-4-enoate can be compared with similar compounds such as:
Methyl 3-oxohexanoate: Lacks the double bond present in this compound.
Ethyl 2-methyl-3-oxohex-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-methyl-3-oxopentanoate: Shorter carbon chain compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides diverse reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
90806-01-2 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 2-methyl-3-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-7(9)6(2)8(10)11-3/h4-6H,1-3H3 |
InChI-Schlüssel |
RQVHSEHJGVFXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)

![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)




![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)


![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

